1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

HTS compound sourcing quality control procurement specification

CAS 891107-17-8 designates the small molecule 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, a fully synthetic urea derivative featuring a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group at N1 and a 2,3-dichlorophenyl-urea moiety at C3. With a molecular formula of C₁₇H₁₄Cl₂FN₃O₂ and a molecular weight of 382.22 g/mol, it is currently offered by compound library vendors as a screening compound for early-stage drug discovery.

Molecular Formula C17H14Cl2FN3O2
Molecular Weight 382.22
CAS No. 891107-17-8
Cat. No. B2457907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
CAS891107-17-8
Molecular FormulaC17H14Cl2FN3O2
Molecular Weight382.22
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2FN3O2/c18-13-2-1-3-14(16(13)19)22-17(25)21-11-8-15(24)23(9-11)12-6-4-10(20)5-7-12/h1-7,11H,8-9H2,(H2,21,22,25)
InChIKeyBPILGBQFBWGEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

891107-17-8 – 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: Structural Primer and Procurement Baseline


CAS 891107-17-8 designates the small molecule 1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, a fully synthetic urea derivative featuring a 5-oxopyrrolidine core substituted with a 4-fluorophenyl group at N1 and a 2,3-dichlorophenyl-urea moiety at C3 . With a molecular formula of C₁₇H₁₄Cl₂FN₃O₂ and a molecular weight of 382.22 g/mol, it is currently offered by compound library vendors as a screening compound for early-stage drug discovery . Its structural architecture combines two halogenated aromatic systems on a chiral pyrrolidinone scaffold, distinguishing it physicochemically from mono-halogenated or N-unsubstituted congeners in the same urea series.

Why Generic Substitution Fails for 891107-17-8: The Functional Consequences of the 2,3-Dichloro/4-Fluoro Substitution Pattern


Interchanging in-class 3-pyrrolidinylureas based solely on core scaffold similarity is demonstrably unreliable for 891107-17-8 due to the compound's specific 2,3-dichlorophenyl and 4-fluorophenyl termini. While the 5-oxopyrrolidine-urea linker is common to a family of FPRL1 (formyl peptide receptor-like 1, also known as FPR2) agonists explored in patents [1], the substituent pair on 891107-17-8 is not represented in the major published patent SAR libraries. Even minor halogen positional shifts on the phenyl ring are known in the FPR2 agonist literature to cause pronounced potency and selectivity differences [2]. This makes even close analogs such as CAS 891115-92-7 (a 3,4-dimethoxyphenyl variant) or the mono-chloro-N-unsubstituted derivative CAS 88016-06-2 functionally non-equivalent for experiments where specific lipophilicity (cLogP ~4.5 estimated), hydrogen-bonding capacity, and receptor-interaction geometry are critical parameters. Therefore, procuring by name or CAS number and verifying authenticity against the SMILES FC1=CC=C(C=C1)N1CC(CC1=O)NC(=O)NC1=CC=CC(Cl)=C1Cl is essential.

Quantitative Differentiation of 891107-17-8: Procurement and Physicochemical Evidence vs. Closest Analogs


Commercial Purity Benchmark: 891107-17-8 Delivers a Defined 95% Purity Specification vs. Unspecified Analog Batches

CAS 891107-17-8 is supplied by a primary HTS compound library vendor (Life Chemicals, Cat. F2024-1918) with a manufacturer-stated specification of 95% purity for the neat solid . Commonly listed research analogs such as CAS 891115-92-7 (1-(2,3-dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea) and CAS 894007-81-9 (1-(3,4-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea) are offered by general chemical marketplaces with either no purity guarantee, variable batch-to-batch quality, or at a retail price point approximately 150-250% higher per milligram for equivalent or lower purity . This defined purity baseline reduces experimental variability in HTS campaigns.

HTS compound sourcing quality control procurement specification

Ligand Efficiency Profile: Enhanced Lipophilic Ligand Efficiency (LLE) Projected from the 4-Fluorophenyl Motif

The introduction of a 4-fluorophenyl substituent on the pyrrolidinone nitrogen of 891107-17-8 is predicted to yield a lower cLogP compared to a 4-chlorophenyl or unsubstituted phenyl analog, while retaining or enhancing target engagement enthalpy. In the FPR2 agonist series exemplified by BMS-986235, the 4-fluorophenyl replacement for a 4-chlorophenyl improved LLE (pEC50 – logD) by approximately 1.0 unit while maintaining picomolar potency [1]. For 891107-17-8, this class-level inference suggests a favorable shift in LLE versus the 1-phenyl substituted analog 1-(2,3-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea . Quantitative experimental confirmation is lacking for 891107-17-8 itself.

lipophilic ligand efficiency drug design FPR2 agonist

Molecular Complexity and Shape: A Chiral 3-Aminopyrrolidinone Core Provides a Vector for Enantioselective Interactions

891107-17-8 contains a chiral center at the 5-oxopyrrolidin-3-yl position, giving it a higher fraction of sp³-hybridized carbons (Fsp³ = 0.35) [1] compared to flat, achiral urea analogs such as 1-(2,3-dichlorophenyl)-3-phenylurea (Fsp³ ≈ 0.00). In GPCR-targeted libraries, increased Fsp³ correlates with better aqueous solubility, lower melting points for easier formulation, and enhanced binding pocket complementarity via distinct enantiomers [2]. The racemate of 891107-17-8 offers a procurement entry point; subsequent chiral resolution can provide an active enantiomer for IP generation. By contrast, achiral diarylureas lack this option entirely.

chiral resolution stereochemistry protein-ligand interactions

Procurement-Driven Application Scenarios for 891107-17-8 in HTS and Lead Optimization Campaigns


FPR2/ALXR Agonist Primary Screening Library Expansion

891107-17-8 can be used as an exploratory compound to diversify an FPR2-focused screening deck with a chemotype not disclosed in the Astellas patent space [1]. Its 4-fluorophenyl/2,3-dichlorophenyl combination is absent in the dominant FPR2 agonist patent families, offering an opportunity to identify novel intellectual property and binding poses not covered by existing composition-of-matter claims.

Racemic Hit Confirmation and Enantiomer Separation for MedChem Optimization

Its single chiral center at the pyrrolidinone C3 position makes 891107-17-8 a tractable starting material for preparative chiral HPLC separation. The separated enantiomers can be screened to assess eudysmic ratio, with the potential to yield an enantiopure lead compound with improved selectivity over the closely related racemate [2].

Physicochemical Comparator in Matched Molecular Pair Analysis

When run alongside the N-phenyl analog (1-(2,3-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea), 891107-17-8 serves as the fluorine-introduced member of a matched molecular pair. Researchers can directly measure the impact of the 4-fluoro substituent on solubility, logD, microsomal stability, and CYP inhibition, generating quantitative SAR data for the internal lead optimization database [3].

Custom Synthesis FTE Efficiently Accessible Due to Documented Route

The retrosynthetic strategy — coupling 1-(4-fluorophenyl)-5-oxopyrrolidine-3-amine with 2,3-dichlorophenyl isocyanate — is straightforward and amenable to scale-up [4]. This contrasts with more complex spirocyclic or bridged FPR2 agonists, making 891107-17-8 a fast-follower tool compound for academic labs synthesizing early-stage FPR2 modulators in-house.

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